6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 6th position, a thiazolyl group at the 3rd position, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-chromen-2-one with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The thiazolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 6-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one.
Reduction: Formation of 6-methoxy-3-(2-methyl-1,3-thiazol-4-yl)-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2H-chromen-2-one: Lacks the thiazolyl group, making it less versatile in certain reactions.
3-(2-Methyl-1,3-thiazol-4-yl)-2H-chromen-2-one: Lacks the methoxy group, which can affect its reactivity and properties.
Uniqueness
6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is unique due to the presence of both the methoxy and thiazolyl groups, which confer distinct chemical properties and potential applications. This combination allows for a wider range of chemical reactions and biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H11NO3S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
6-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C14H11NO3S/c1-8-15-12(7-19-8)11-6-9-5-10(17-2)3-4-13(9)18-14(11)16/h3-7H,1-2H3 |
InChI Key |
LIAJMGUHCYPMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origin of Product |
United States |
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